



Application Notes: Preparation of Paxilline Stock Solution for In Vitro Experiments

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Introduction

Paxilline is a potent, reversible, and selective inhibitor of the large-conductance calcium-activated potassium (BKCa or KCa1.1) channels.[1][2] It is an indole alkaloid mycotoxin originally isolated from Penicillium paxilli.[3][4] Due to its specific mechanism of action, **Paxilline** is a widely used pharmacological tool in research to investigate the physiological and pathophysiological roles of BK channels.[5][6] It has been shown to inhibit BK channels by binding preferentially to the closed state of the channel, thereby stabilizing it.[6][7][8] In addition to its primary target, **Paxilline** can also inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) at higher concentrations, typically in the micromolar range (IC50 = 5 - 50 μM).[2][3]

Proper preparation of a stable, concentrated stock solution is critical for obtaining accurate and reproducible results in in vitro experiments. This document provides a detailed protocol for the preparation, storage, and use of **Paxilline** stock solutions.

Data Presentation

Table 1: Physicochemical Properties of Paxilline



Property	Value	Reference(s)
Molecular Formula	C27H33NO4	[9][10]
Molecular Weight	435.6 g/mol	[2][9][10][11]
Appearance	Crystalline solid	[10]
Purity	≥98%	[10]
Storage (Solid)	-20°C, stable for ≥4 years	[10]
Primary Target	BKCa (KCa1.1) Channels	[3][5][7]
Ki (for BK channels)	~1.9 nM - 10 nM	[2][6][12][13]
Secondary Target	Sarco/endoplasmic reticulum Ca ²⁺ -ATPase (SERCA)	[2][3]

Table 2: Solubility of Paxilline

Solvent	Approximate Solubility	Reference(s)
DMSO	30 mg/mL to 100 mg/mL (up to 230 mM)	[2][4][10][14]
Ethanol	~10 mg/mL	[10]
Dimethylformamide (DMF)	~30 mg/mL	[10]
Aqueous Buffers	Sparingly soluble	[10]

Note: For aqueous solutions, it is recommended to first dissolve **Paxilline** in DMSO and then dilute with the aqueous buffer of choice to the final desired concentration.[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Paxilline Stock Solution in DMSO



This protocol describes the preparation of a 10 mM stock solution, a common concentration for laboratory use.

Materials:

- Paxilline (solid powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- · Microcentrifuge tubes or amber glass vials
- Analytical balance
- Pipettes and sterile tips
- Vortex mixer

Procedure:

- Calculate the required mass of Paxilline:
 - To prepare 1 mL of a 10 mM stock solution, the required mass of Paxilline is calculated using its molecular weight (435.6 g/mol).
 - Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol) × 1000 (mg/g)
 - Mass (mg) = 0.010 mol/L × 0.001 L × 435.6 g/mol × 1000 mg/g = 4.356 mg
- Weighing Paxilline:
 - Accurately weigh out 4.356 mg of Paxilline powder using an analytical balance.
 - Transfer the powder to a sterile microcentrifuge tube or an amber glass vial.
- Dissolving in DMSO:
 - Add 1 mL of anhydrous DMSO to the tube containing the Paxilline powder.



- Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3][4]
- Aliquoting and Storage:
 - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile, light-protected microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[3]
 - Store the aliquots at -20°C or -80°C. The solution is stable for at least one year at -20°C[3] and up to two years at -80°C.[3]

Protocol 2: Preparation of a Working Solution

Procedure:

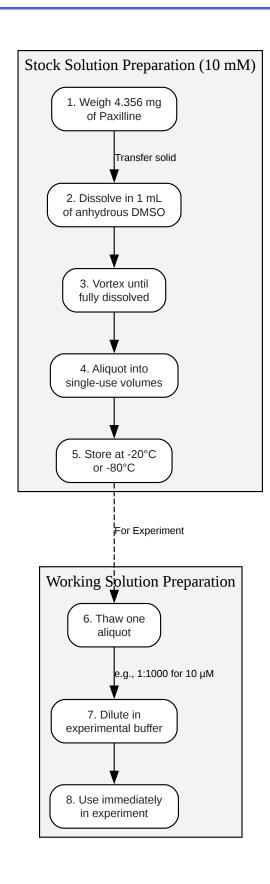
- Thawing the Stock Solution:
 - Thaw a single aliquot of the 10 mM Paxilline stock solution at room temperature.
- Dilution:
 - Dilute the stock solution to the desired final concentration using your specific in vitro experimental buffer (e.g., cell culture medium, physiological saline).
 - \circ Example: To prepare 1 mL of a 10 μ M working solution, add 1 μ L of the 10 mM stock solution to 999 μ L of the experimental buffer.
 - Mix thoroughly by gentle pipetting or brief vortexing.
- Important Considerations:
 - The final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.
 - Aqueous working solutions of **Paxilline** are not stable for long periods. It is highly
 recommended to prepare them fresh on the day of the experiment and use them promptly.



[1][10]

Mandatory Visualizations Experimental Workflow Diagram



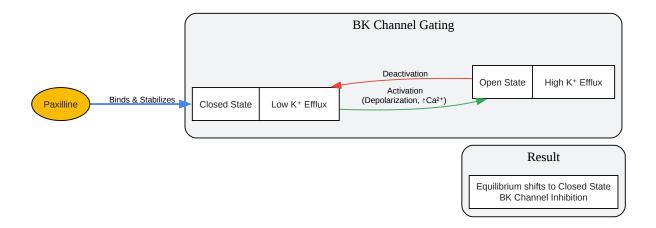


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Caption: Workflow for preparing **Paxilline** stock and working solutions.



Mechanism of Action Diagram



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Caption: Paxilline inhibits BK channels by stabilizing the closed state.

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